Rauvolfia serpentina, commonly known as Indian snakeroot or Sarpagandha, is a perennial shrub belonging to the Apocynaceae family [1]. It is a plant of exceptional medicinal value, traditionally used for centuries in Ayurvedic medicine to treat a variety of ailments, including snake bites, hypertension, and mental disorders [2] [1].
The therapeutic properties are primarily due to its rich and diverse profile of monoterpenoid indole alkaloids (MIAs) [1] [3]. The plant produces dozens of indole alkaloids, with the sarpagan and ajmalan-type alkaloids being of significant clinical importance [3]. Key alkaloids include:
The structural complexity of these alkaloids has made their total chemical synthesis challenging, and they are still primarily obtained through extraction from cultivated R. serpentina plants [4].
The ajmaline biosynthesis pathway in Rauvolfia serpentina is a landmark in plant natural product research. Recent studies in 2024 have fully elucidated this nearly 20-step pathway, identifying the last two missing enzymes [4]. The pathway begins with universal precursors and branches into side routes, with the sarpagan-ajmalan pathway being a major branch.
The diagram below outlines the core biosynthetic pathway from a key intermediate to ajmaline and its derivatives, highlighting the enzymes involved in each step.
Core biosynthetic pathway from polyneuridine aldehyde to ajmaline and Nβ-methylajmaline in Rauvolfia serpentina.
The pathway involves a series of specialized enzymes, including cytochromes P450, acetyltransferases, reductases, and methyltransferases. The table below summarizes the function and key characteristics of the major enzymes.
Table 1: Key Enzymes in the Ajmaline Biosynthetic Pathway
| Enzyme (Abbreviation) | Type | Catalytic Function | Key Characteristics |
|---|---|---|---|
| Strictosidine Synthase (STR) [5] | Pictet–Spenglerase | Condenses tryptamine and secologanin to form strictosidine. | Central precursor to all MIAs; has a six-bladed β-propeller fold [5]. |
| Strictosidine β-Glucosidase (SGD) [5] [6] | Glucosidase | Hydrolyzes strictosidine to release the reactive aglycone. | Has a (β/α)8 barrel fold; initiates the diversification of MIAs [5]. |
| Sarpagan Bridge Enzyme (SBE) [4] | Cytochrome P450 | Oxidatively cyclizes geissoschizine to polyneuridine aldehyde. | Key step in forming the sarpagan skeleton. |
| Polyneuridine Aldehyde Esterase (PNAE) [4] | Esterase | Removes the carbomethoxyl group from polyneuridine aldehyde. | Gatekeeper enzyme committing the pathway towards ajmaline. |
| Vinorine Synthase (VS) [5] [4] | BAHD Acyltransferase | Acetylates the intermediate to form vinorine. | First BAHD superfamily enzyme with a solved 3D structure [5]. |
| Vinorine Hydroxylase (VH) [4] | Cytochrome P450 | Hydroxylates vinorine to produce vomilenine. | Introduces a key hydroxyl group for downstream steps. |
| Vomilenine Reductase (VR) [4] | CAD-like Reductase | Reduces the 1,2-imine bond of vomilenine. | Newly characterized in 2024; specific for the 1,2-position before 19,20-reduction [4]. |
| Dihydrovomilenine Reductase (DHVR) [4] | CAD-like Reductase | Reduces the 19,20-double bond of 1,2-dihydrovomilenine. | Newly characterized in 2024; also known as RsRR4; has higher affinity for the 1,2-reduced substrate [4]. |
| 17-O-Acetylnorajmaline Esterase (AAE) [4] | Esterase | Hydrolyzes the acetyl group to form norajmaline. | Two root-expressing isoforms (AAE1, AAE2) were recently identified [4]. |
| Norajmaline N-Methyltransferase (NNMT) [7] | γ-Tocopherol-like N-Methyltransferase | Methylates norajmaline to form ajmaline. | Final step in main ajmaline biosynthesis; part of a unique N-methyltransferase family [7]. |
For researchers aiming to study these pathways, here are detailed methodologies for core experimental approaches.
Research using differential network analysis has revealed that R. serpentina exhibits greater evolutionary complexity and robustness in its secondary metabolism compared to Catharanthus roseus, despite both being Apocynaceae members and sharing the upstream TIA pathway [8] [9]. This complexity, driven by key genes with significant differences in network connectivity, underlies the species-specific synthesis of root-indole alkaloids like ajmaline in R. serpentina [8].
Table 2: Key Alkaloids and Their Biological Activities in Rauvolfia serpentina
| Alkaloid | Primary Biological Activity | Clinical/Research Application |
|---|---|---|
| Ajmaline [4] | Class Ia Antiarrhythmic | Diagnosis of Brugada syndrome [4]. |
| Reserpine [2] [1] | Antihypertensive | Treatment of hypertension; depletes catecholamines. |
| Ajmalicine [1] | Vasodilatory | Improves cerebral blood flow, used for circulatory disorders. |
| Serpentine [1] | Sedative | Contributes to the overall therapeutic profile. |
| Yohimbine [1] | α2-adrenergic antagonist | Used for certain types of erectile dysfunction. |
The completion of the ajmaline pathway opens several advanced research avenues:
The table below consolidates the key information available for this compound. [1]
| Attribute | Description |
|---|---|
| Type | A drug combination, not a single molecule [1] |
| Composition | Consists of raubasin and pipratecol [1] |
| Primary Use | Treatment of tinnitus and affects cerebrovascular circulation [1] |
| CAS Registry Number | 57063-25-9 [1] |
| Mapped Headings | Drug Combinations; Piperazines; Yohimbine [1] |
The absence of detailed public spectroscopic data is common for specific, proprietary drug formulations. The following workflow outlines a general approach to characterizing such a compound.
A proposed analytical workflow for characterizing the components within this compound.
For a researcher, the following steps would be crucial to fully characterize this compound:
Alkaloids are primarily classified by their core chemical structure and biosynthetic origin. The following table summarizes the major classes based on these criteria, which can be used to position a compound like Isosarpan [1] [2].
| Classification Basis | Major Class/Type | Defining Feature / Precursor | Representative Alkaloids |
|---|---|---|---|
| Basic Chemical Structure | Indole Alkaloids [3] [2] | Contains an indole ring system [3] | Vinblastine, Vincristine, Strychnine [1] [4] |
| Isoquinoline Alkaloids [3] [2] | Contains an isoquinoline ring system [3] | Berberine, Coptisine, Palmatine [1] [5] | |
| Tropane Alkaloids [3] [2] | Contains a tropane ring (C₄N skeleton) [2] | Atropine, Cocaine, Scopolamine [1] [3] | |
| Pyridine Alkaloids [1] | Contains a pyridine ring | Nicotine [1] | |
| Biosynthetic Origin | True Alkaloids [2] | Derived from amino acids; nitrogen is part of a heterocyclic ring [2] | Morphine, Quinine [2] |
| Protoalkaloids [2] | Derived from amino acids; nitrogen is not in a heterocyclic ring [2] | Mescaline, Hordenine [2] | |
| Pseudoalkaloids [2] | Not derived from amino acids [2] | Caffeine, Capsaicin [2] |
Based on its name, This compound is highly likely a member of the indole alkaloid family, sharing a biosynthetic relationship with compounds like ajmalicine and sarpagine derived from the amino acid tryptophan [1] [2]. The prefix "Iso-" typically indicates an isomer of a known sarpan structure.
Alkaloid composition is often taxonomically significant. Key plant families rich in indole alkaloids include [1] [4]:
Indole alkaloids exhibit a wide range of biological activities with significant therapeutic potential. The following diagram illustrates the primary mechanisms and signaling pathways involved in their bioactivity, particularly relevant to anti-inflammatory and neuroprotective effects.
This multi-target activity makes indole alkaloids a promising area for drug development, particularly for complex diseases like cancer and neurodegenerative disorders [4] [6].
For researchers aiming to isolate and characterize a specific alkaloid like this compound, the following workflow outlines the key methodological stages [2].
Key Methodological Details:
Modern bioinformatics approaches are enhancing alkaloid classification. Molecular Graph Convolutional Neural Networks (GCNN) can predict the biosynthetic precursors of alkaloids directly from their molecular structures with high accuracy. This data-driven method automatically learns relevant structural features, bypassing the need for manual fingerprint selection and improving predictions for complex alkaloid skeletons [8].
The following table summarizes the key identifiers and structural components of Isosarpan as listed in the U.S. National Library of Medicine's MeSH database [1].
| Data Category | Details |
|---|---|
| MeSH Unique ID | C019444 |
| CAS Registry Number | 57063-25-9 |
| Chemical Composition | A mixture of Raubasin and Pipratecol [1]. |
| Mapped Headings | Drug Combinations; Piperazines; Yohimbine [1]. |
| Primary Use | Used in the treatment of tinnitus and noted to affect cerebrovascular circulation [1]. |
This compound is classified among alkaloids, which are nitrogen-containing compounds known for diverse biological activities [2]. The biological properties of alkaloids are largely determined by specific chemical transformations to their core structures [2]. The table below outlines common enzymatic modification pathways that are relevant for compounds like this compound.
| Modification Type | Functional Effect | General Experimental Context |
|---|---|---|
| Glycosylation | Addition of sugar moieties; can enhance solubility and alter bioactivity [2]. | Incubating the alkaloid with specific glycosyltransferases and activated sugar donors (e.g., UDP-glucose). |
| Methylation | Addition of methyl groups; often catalyzed by O-methyltransferases; can modify receptor binding [2]. | Using S-adenosylmethionine (SAM) as a methyl donor in the presence of a suitable methyltransferase enzyme. |
| Oxidation | Can introduce hydroxyl groups or form new rings; significantly alters chemical scaffold [2]. | Employing cytochrome P450 enzymes or other oxidases under controlled buffer conditions. |
| Acylation | Addition of acyl groups (e.g., acetyl); can change the molecule's lipophilicity and stability [2]. | Reaction with acyl-CoA esters in a buffered solution, often facilitated by acyltransferases. |
| Reduction | Conversion of functional groups (e.g., carbonyl to hydroxyl); can affect molecular interactions [2]. | Using specific reductases with co-factors like NADPH in an appropriate reaction buffer. |
These methodologies are generalized from research on plant alkaloid biochemistry [2]. Applying them to this compound would require identifying the specific enzymes that recognize its Raubasin and Yohimbine-related structures.
Based on the general principles of investigating alkaloid modifications [2] and modern protocol representation [3], the logical workflow for a research program on a compound like this compound can be summarized as follows. The diagram illustrates the key stages, from initial analysis to application.
The information available on this compound is limited. The MeSH record confirms its status as a mixture but does not provide high-resolution structural data or specific biosynthetic enzyme information [1]. To advance research, the following directions are recommended:
Terpenoid Indole Alkaloids are a large class of natural products known for their structural diversity and significant physiological activities. The table below summarizes their core characteristics.
| Aspect | Description |
|---|---|
| Definition | A major class of alkaloids containing an indole moiety derived from tryptophan/tryptamine and a terpenoid portion from secologanin [1] [2]. |
| Biogenetic Precursor | The amino acid tryptophan is the primary precursor for all indole alkaloids [3] [2]. |
| Structural Diversity | One of the largest classes of alkaloids, containing over 4,100 known compounds [2]. |
| Significance | Many TIAs possess significant physiological activity and are used in medicine, most notably as anticancer agents [4] [2]. |
Several TIAs are clinically indispensable, particularly in oncology. The following table lists key compounds and their uses.
| Alkaloid | Source Plant | Primary Medical Use/Property |
|---|---|---|
| Vinblastine & Vincristine | Catharanthus roseus (Madagascar periwinkle) | Anticancer (e.g., lymphoma, leukemia) [1] [4] [5] |
| Ajmalicine | Catharanthus roseus, Rauvolfia serpentina | Treatment of circulatory diseases [1] |
| Ajmaline | Rauvolfia serpentina | Anti-arrhythmic agent |
| Reserpine | Rauvolfia serpentina | Anti-hypertensive agent [2] |
| Strychnine | Strychnos nux-vomica | Convulsant (first isolated indole alkaloid) [2] |
| Ibogaine | Tabernanthe iboga | Traditional medicine, studied for substance abuse treatment [2] |
The biosynthesis of TIAs is a highly complex and regulated process, primarily studied in the model plant Catharanthus roseus.
The pathway begins with the condensation of tryptamine (from the shikimate pathway) and secologanin (from the methylerythritol phosphate (MEP) terpenoid pathway) to form strictosidine, the universal precursor for all TIAs [1] [6]. This reaction is catalyzed by the enzyme strictosidine synthase (STR) [1]. Strictosidine is then deglucosylated by strictosidine β-D-glucosidase (SGD), leading to a highly reactive aglycone that is converted into a diverse array of TIAs through multiple enzymatic steps [1] [5].
The core TIA biosynthetic pathway, highlighting the convergence of terpenoid (MEP) and indole (Shikimate) precursor pathways. STR: Strictosidine Synthase; SGD: Strictosidine β-D-Glucosidase.
A simplified view of the key transcriptional regulators of the TIA pathway. Jasmonate signaling activates master transcription factors (ORCAs) that upregulate biosynthetic genes, while also inducing repressors that provide feedback control. TF: Transcription Factor.
For a researcher investigating a specific TIA like Isosarpan, the following experimental approaches are standard in the field.
| Method Category | Protocol & Technique | Application Purpose |
|---|---|---|
| Genetic Engineering | Generation of transgenic hairy root cultures; overexpression or silencing of genes using constitutive or inducible promoters [5]. | To study gene function and manipulate metabolic flux for enhanced alkaloid production. |
| Transcriptional Profiling | Quantitative RT-PCR [5]; RNA sequencing. | To measure changes in gene expression of biosynthetic and regulatory genes in response to genetic or environmental perturbations. |
| Metabolite Profiling | Liquid Chromatography-Mass Spectrometry (LC-MS) [5]. | To identify and quantify a broad spectrum of TIA metabolites simultaneously. |
| Protein-DNA Interaction | Yeast-one-hybrid (Y1H) assay; Dual-Luciferase (Dual-Luc) reporter assay [7]. | To validate direct binding of transcription factors to promoter regions of TIA biosynthetic genes. |
Given the lack of specific data, here is a suggested approach to investigate this compound:
Stereochemistry is the study of the three-dimensional spatial arrangement of atoms in molecules and how this arrangement influences their properties and biological activity [1] [2]. For a molecule like Isosarpan, the analysis would typically involve the following pillars:
1. Defining the Stereocenters The first step is to identify all chiral centers within the molecule. A chiral center is typically a tetrahedral carbon atom with four different substituents [3]. For each chiral center, the absolute configuration (R or S) must be determined using the Cahn-Ingold-Prelog priority rules [1] [2].
2. Selecting Analytical Techniques No single method can provide a complete picture; a combination of techniques is used to confirm the 3D structure.
| Technique Category | Examples | Primary Use in Stereochemistry |
|---|---|---|
| Spectroscopic Methods | NMR Spectroscopy, Mass Spectrometry | Determine connectivity, relative configuration, and spatial proximity of atoms. |
| Advanced MS Techniques | Electron Detachment Dissociation (EDD) [4] | Sequence complex oligomers and assign stereochemistry of acidic sugars with minimal sample degradation. |
| Chromatographic Methods | Chiral Chromatography (HPLC, GC) | Separate enantiomers to determine purity and identify a racemic mixture [1]. |
| Computational & Modeling | Molecular Modeling, Machine Learning [5] | Predict stable configurations, simulate spectroscopic data, and model interaction with biological targets. |
3. Correlating Structure with Function Especially in drug development, it is critical to understand how different stereoisomers interact with biological targets. This involves studying the molecule's effects on relevant signaling pathways [5] [6]. The diagram below outlines a general workflow for this functional analysis.
Workflow for analyzing functional differences between stereoisomers
Since advanced mass spectrometry is often key for complex molecules, here is a detailed look at EDD, a method successfully used for stereochemical assignment in challenging compounds like heparan sulfate tetrasaccharides [4].
1. Sample Preparation
2. Instrumentation & Data Acquisition
3. Data Analysis and Interpretation
Given the lack of specific data on this compound, here are actionable steps you can take:
Although Isosarpan-specific data is unavailable, thermal stability is a critical parameter in drug development, particularly for the chemical manufacturing and control (CMC) section of a regulatory submission [1]. The following table summarizes standard experimental approaches.
| Assessment Method | Key Measured Parameters | Typical Application in Preclinical/Clinical Development |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature; identifies decomposition points [2]. | Determining stability during storage and processing; guiding manufacturing conditions. |
| Differential Scanning Calorimetry (DSC) | Heat flow (endothermic/exothermic) associated with phase changes and decomposition; provides melting point and decomposition energy [2]. | Characterizing polymorphic forms and their stability; defining drug substance specifications. |
| Simultaneous Thermal Analysis (STA) | Combined TGA and DSC data from a single experiment [2]. | A comprehensive solid-state characterization for regulatory filings. |
| Accelerated Stability Studies | Degradation under high-temperature stress (e.g., 40°C/75% RH) over weeks/months [1]. | Predicting long-term shelf life and identifying potential degradation products. |
For researchers needing to conduct these studies, here is a detailed methodology based on standard practices, which can be adapted for a compound like this compound.
Methodology: Simultaneous TGA-DSC Coupled with Mass Spectrometry (STA-QMS) [2] This protocol provides a comprehensive analysis by measuring mass change, enthalpy change, and gaseous decomposition products simultaneously.
The workflow for this experiment can be summarized as follows:
Experimental workflow for simultaneous thermal analysis
To obtain the specific data you need, I suggest the following steps:
Optical rotation is a fundamental physical property of chiral molecules. Measuring it is crucial for identifying the correct enantiomer in pharmaceuticals, as different enantiomers can have vastly different biological activities [1] [2].
The measurement is performed using an instrument called a polarimeter, and the specific procedures are standardized by authorities like the European Pharmacopoeia (Ph. Eur.) [2].
A polarimeter works on the principle of passing plane-polarized light through a sample and measuring the angle by which the chiral compound rotates the plane of this light [2].
The table below summarizes the key components and standard operating conditions as per pharmacopoeial guidelines [2]:
| Parameter | Standard Specification | Purpose & Notes |
|---|---|---|
| Light Source & Wavelength (λ) | Sodium D-line (589 nm) | Traditional standard; modern instruments may use LEDs with filters. |
| Sample Path Length (l) | 1.00 decimeter (dm) | Standard cell length; ensures rotation is proportional to the number of molecules in the light path. |
| Temperature (T) | 20 °C ± 0.5 °C | Critical for accuracy, as temperature affects density and molecular interactions. |
| Sample State | Neat liquid or solution | The formula for calculating specific rotation differs for each (see below). |
| Zero Point Calibration | Empty cell (neat liquids) or solvent-filled cell (solutions) | Accounts for any optical activity from the cell or solvent. |
The following workflow outlines the key steps for determining the specific optical rotation of a compound, which is its intrinsic, concentration-independent value.
Key Procedural Steps:
Sample Preparation: Accurate preparation is paramount.
Instrument Calibration: Before measurement, the polarimeter's zero point must be set using an empty sample cell (for neat liquids) or a cell filled with the pure solvent (for solutions). This corrects for any inherent optical activity from the instrument or solvent [2].
Measurement & Calculation: The specific optical rotation ([\alpha]^T_{\lambda}) is calculated from the measured rotation angle ((\alpha)), the path length of the cell ((l)), and either the concentration ((c)) for solutions or the density ((\rho)) for neat liquids [2]. Modern instruments often perform this calculation automatically.
This protocol synthesizes common methodologies used for the initial extraction and fractionation of alkaloids from Rauvolfia serpentina roots [1] [2]. The workflow below outlines the key stages of the process.
1. Plant Material Pre-treatment
2. Defatting and Pigment Removal
3. Extraction of Crude Alkaloids
4. Alkaloid Fractionation via Acid-Base Partitioning This classic liquid-liquid extraction technique isolates alkaloids from other soluble components based on their solubility in aqueous and organic solvents at different pH levels, as illustrated below.
The crude alkaloid fraction requires further separation to isolate individual compounds like Isosarpan.
The following table summarizes modern chromatographic techniques used for alkaloid analysis in Rauvolfia serpentina [2].
| Technique | Application | Key Experimental Details |
|---|
| UHPLC-PDA-MS (Ultra-High Performance Liquid Chromatography with Photo-Diode Array and Mass Spectrometry) | Simultaneous quantification & characterization of multiple alkaloids. | Column: Reversed-phase C18. Mobile Phase: Water (A) and Acetonitrile (B), both with 0.05% formic acid. Gradient: Programmed increase of B; separation achieved in <8 min. Flow Rate: 0.2 mL/min. Detection: PDA (UV-Vis) and MS in positive ion mode ([M+H]⁺ ions) [2]. | | HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) | Quantitative analysis of specific alkaloids (e.g., reserpine). | Mobile Phase: Acetonitrile and phosphate buffer (e.g., 35:65 ratio) [5]. | | TLC (Thin-Layer Chromatography) | Rapid preliminary screening and monitoring of fractions. | Stationary Phase: Silica gel plates. Mobile Phase: Chloroform: Methanol (97:3) or other optimized mixtures. Visualization: Dragendorff's reagent (alkaloid-specific orange spots) [1] [5]. |
Since this compound is not directly referenced in the literature I found, you will need to adopt an exploratory approach:
Plant cell culture represents a sustainable and controllable biotechnological platform for the production of valuable secondary metabolites, which are often difficult to obtain from field-grown plants due to low yields, environmental variability, and geopolitical challenges [1]. The following application notes outline a modern framework for enhancing the production of compounds such as Isosarpan.
1. The Shift towards Automation and AI-Driven Optimization Traditional plant tissue culture is a labor-intensive craft. The future lies in integrating automation, robotics, and artificial intelligence (AI) to transform it into a high-efficiency, industrial-scale operation [2]. Key advancements include:
2. Selecting the Appropriate Culture System The choice of culture system is critical and depends on the biosynthetic pathway and storage location of the target metabolite [1].
3. Strategic Elicitation for Enhanced Yield Elicitation is one of the most effective methods to induce or enhance the biosynthesis of secondary metabolites. An elicitor is a substance or stress condition that triggers a plant's defense mechanisms, often resulting in the accumulation of specific compounds [1].
The table below summarizes commonly used elicitors in plant cell culture protocols.
| Elicitor Category | Examples | Typical Mode of Action |
|---|---|---|
| Biotic Elicitors (Biological origin) | Chitosan, fungal polysaccharides (e.g., chitin, glucans), glycoproteins, microbial cell extracts [1] | Mimic pathogen attack, activating defense-related metabolic pathways. |
| Abiotic Elicitors (Non-biological) | Heavy metal salts (e.g., Cd²⁺, Ag⁺, Cu²⁺), UV radiation, temperature shock, high salinity, osmotic stress [1] | Impose chemical or physical stress, leading to a protective metabolic response. |
| Endogenous Elicitors (Produced by plant) | Pectin fragments (e.g., galacturonide), hepta-β-glucosides [1] | Signal molecules released from the plant cell wall during pathogen attack or injury. |
This protocol provides a foundational workflow that can be adapted and optimized for the production of this compound or similar metabolites.
Workflow Overview The following diagram illustrates the key stages of the plant cell culture and optimization process.
Detailed Methodologies
Part 1: Initiation of Cell Suspension Culture
Callus Induction:
Establishing Suspension Culture:
Part 2: Media Optimization via Algorithmic Approaches
For industrial-scale production, moving beyond standardized media is essential. The table below compares algorithmic methods suitable for optimizing media with many components, as they handle complex interactions more effectively than traditional one-factor-at-a-time approaches [6].
| Algorithm Type | Key Features | Recommended Use |
|---|---|---|
| Bayesian Optimization | Builds a probabilistic model of the objective function; highly sample-efficient. | Ideal when experimental iterations are very costly and the number of components is high. |
| Evolutionary Strategies | Uses mechanisms inspired by biological evolution (mutation, crossover, selection). | Well-suited for complex, non-linear optimization landscapes and can escape local optima. |
| Surrogate Model-Based | Uses a machine learning model (e.g., Gaussian Process, Neural Network) to approximate the expensive experimental function. | Effective when a moderate initial dataset is available to pre-train the model. |
Part 3: Elicitation Protocol
Elicitor Preparation:
Treatment Application:
Harvest:
Signaling Pathways in Somatic Embryogenesis and Metabolite Production
The production of secondary metabolites is often closely linked to plant cell differentiation and stress responses. The following diagram outlines key signaling interactions, particularly the central role of auxin, in initiating processes like somatic embryogenesis, which can be a valuable system for metabolite production [5].
For researchers, selecting a purification method depends heavily on the physical and chemical properties of the target compound and its impurities. The table below summarizes some of the most relevant techniques.
| Technique | Principle of Separation | Typical Application/Use Case | Key Considerations |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) [1] | Differential distribution between mobile (liquid) and stationary phases (solid or liquid). | High-resolution separation and purification of complex mixtures; analytical and preparative scale. | High resolution and scalability; can be time-consuming and requires specialized equipment [1]. |
| Size Exclusion Chromatography (SEC) [2] [1] | Molecular size (hydrodynamic volume). | Separating proteins/peptides by size; desalting; buffer exchange. | Often an early purification step; not suitable for molecules of similar size [2]. |
| Ion Exchange Chromatography (IEC) [2] [1] | Molecular surface charge. | Separating proteins, peptides, or other charged molecules. | Effective for charged molecules; requires control of buffer pH and ionic strength [2]. |
| Affinity Chromatography [2] [1] | Specific biological interaction (e.g., enzyme-substrate, antibody-antigen). | One-step purification of tagged proteins (e.g., His-tag) or antibodies. | Extremely high specificity and purity in a single step; requires a specific ligand or tag [2]. |
| Reversed-Phase Chromatography (RPC) [1] | Hydrophobicity. | Separating molecules with subtle differences in hydrophobicity; purifying peptides and small molecules. | Uses a hydrophobic stationary phase; often employs an organic solvent mobile phase [1]. |
| Crystallization [3] [4] | Differential solubility at varying temperatures. | Purifying solid compounds by dissolving them in a hot solvent and crystallizing upon cooling. | Excellent for obtaining high-purity solids; relies on significant solubility differences between the compound and impurities [3]. |
Since HPLC is a versatile and powerful workhorse in laboratories, here is a generalized but detailed protocol inspired by a cyanine dye purification method, which can be a template for method development [5].
1. Sample Preparation
2. Equipment and Buffer Setup
3. HPLC Run Conditions The following is a sample gradient method for an anion exchange purification. This would need to be optimized for this compound [5].
4. Fraction Collection and Analysis
5. Post-Purification Processing
The workflow below summarizes the key steps in this HPLC purification process.
Analytical method development and validation are essential for ensuring the identity, purity, potency, and stability of pharmaceutical drugs [1] [2]. The process ensures that the measurement methods are accurate, precise, reliable, and suitable for their intended use.
The table below summarizes the core parameters evaluated during method validation:
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of measured value to true value [1]. | Recovery of 98-102% for API [1]. |
| Precision | Degree of scatter in repeated measurements; includes repeatability and intermediate precision [1]. | RSD ≤ 1% for assay of API [1]. |
| Specificity | Ability to measure the analyte accurately in the presence of impurities, degradants, or placebo [1]. | No interference from placebo; separation of degradants [1]. |
| Linearity | Ability to produce results proportional to analyte concentration [1]. | Correlation coefficient (r) > 0.999 [1]. |
| Range | Interval between upper and lower analyte concentrations with suitable precision, accuracy, and linearity [1]. | Dependent on the intended use (e.g., 80-120% of test concentration). |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected [1]. | Signal-to-noise ratio ~3:1 [1]. |
| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantified [1]. | Signal-to-noise ratio ~10:1 [1]. |
| Robustness | Capacity to remain unaffected by small, deliberate changes in method parameters [1]. | System suitability criteria are met despite variations [1]. |
The development of a new analytical method is a systematic, multi-stage process. The following workflow outlines the key stages from defining objectives to final validation, which are critical for creating a robust analytical procedure.
The first step is to define the method's purpose and understand the analyte's properties [2] [3]. For Isosarpan, which is a combination of raubasine and pipratecol [4] [5], the method must simultaneously quantify both active ingredients.
A thorough literature review is conducted to identify existing methods for the active ingredients or similar compounds [2] [3]. Given that this compound is a multi-component formulation, High-Performance Liquid Chromatography (HPLC) is a suitable and common technique.
Parameters are systematically changed to achieve optimal separation, peak shape, and run time [1] [3]. A Design of Experiments (DOE) approach is highly recommended to efficiently evaluate interactions between multiple factors [1].
Key parameters to optimize for an HPLC method include:
Forced degradation studies are critical for proving the method is stability-indicating—able to measure the active ingredient without interference from degradation products [1].
System suitability tests are a set of checks to verify that the instrument, reagents, and analyst are performing correctly as a system before sample analysis [1]. Criteria are determined from robustness evaluations and may include:
This is a generalized protocol for developing an assay method, which would need to be optimized specifically for this compound's components.
1. Objective: To develop and validate a specific, accurate, and precise stability-indicating HPLC method for the simultaneous quantification of raubasine and pipratecol in this compound drug product.
2. Materials and Equipment:
3. Preliminary Chromatographic Conditions:
4. Sample Preparation:
5. Forced Degradation Study Protocol:
While specific analytical methods for this compound are not publicly available, the path to developing them is well-established in pharmaceutical science. By systematically applying the principles of method development and validation outlined above—focusing on specificity through forced degradation studies, robustness through DOE, and rigorous validation—researchers can create a reliable quality control method for this combination drug product.
The following framework outlines standard assays and models used to establish a compound's neuroprotective profile, which you can tailor for Isosarpan.
In vitro models are used for initial high-throughput screening and mechanistic studies.
Promising in vitro results are typically validated in animal models of ischemic stroke.
The table below summarizes the primary data you would collect and analyze.
| Model Type | Key Assay | Primary Readout | Typical Data Presentation |
|---|---|---|---|
| In Vitro | Oxygen-Glucose Deprivation (OGD) | Neuronal cell death (%) | Bar graph comparing OGD + Compound vs. OGD + Vehicle [1] |
| In Vitro | Glutamate Excitotoxicity | Neuronal cell survival (%) | Dose-response curve for the test compound |
| In Vivo | Transient MCAO | Cerebral infarct volume (mm³) | Bar graph; often includes representative TTC-stained brain sections [1] |
| In Vivo | Transient MCAO | Neurological deficit score | Line graph showing score improvement over time, or bar graph at a set endpoint [4] |
The following diagram illustrates the logical progression from in vitro screening to in vivo validation, a common pathway in neuroprotective drug development.
| Attribute | Detail |
|---|---|
| Generic Name | Ajmalicine (also known as δ-Yohimbine or Raubasine) [1] |
| Brand Name | This compound [1] |
| Drug Class | Antihypertensive (Centrally acting / Peripherally acting α-adrenergic antagonist) [2] [1] |
| Primary Molecular Target | α1-Adrenergic Receptor [1] |
| Primary Mechanism of Action | Preferentially antagonizes α1-adrenergic receptors, leading to vasodilation and reduced blood pressure [1]. |
This compound's active component, ajmalicine, is an alkaloid structurally related to yohimbine [1]. Its blood pressure-lowering effect is achieved through antagonism of α1-adrenergic receptors.
For researchers aiming to investigate compounds like ajmalicine, the following core pathways relevant to its mechanism are critical areas of study. The diagram below outlines the primary vasoconstrictor signaling pathway that α1-adrenergic antagonists inhibit.
The following protocol outlines a general approach for in vitro and ex vivo assessment of compounds with potential vasodilatory effects.
1. Objective: To evaluate the vasodilatory effect and mechanism of action of a test compound (e.g., ajmalicine) on isolated blood vessels.
2. Materials:
3. Experimental Workflow:
The following diagram summarizes the key steps in this functional characterization process.
4. Detailed Methodologies:
Protocol 1: Assessment of Vasodilatory Potency
Protocol 2: Investigation of Mechanism via Pre-incubation
Given the limited specific data on this compound, here are suggested paths forward for your research:
For a research and development setting, the following methods are the cornerstones of in vitro antimicrobial evaluation.
Method 1: Agar Disk Diffusion Test (Kirby-Bauer Method)
This is a qualitative or semi-quantitative method that is simple, cost-effective, and provides reliable results to guide therapy [1] [2].
Method 2: Broth Dilution for Minimum Inhibitory Concentration (MIC)
This semiquantitative method is considered a gold standard as it determines the lowest concentration of an antimicrobial that visibly inhibits growth [2] [4].
Method 3: Agar Dilution Method
This method is particularly useful for testing the susceptibility of multiple bacterial isolates against a single concentration of an antimicrobial agent [5].
Method 4: Antimicrobial Gradient Method
This technique combines the principles of dilution and diffusion to provide a quantitative MIC result [4].
The table below summarizes the core characteristics of these standard methods for easy comparison.
| Method | Principle | Output | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Disk Diffusion [1] [4] [3] | Diffusion of drug from a disk creates a gradient in agar | Zone of Inhibition Diameter (qualitative: S/I/R) | Low cost, flexible, detects certain resistance mechanisms | Does not provide a precise MIC; labor-intensive |
| Broth Dilution [2] [4] | Growth inhibition in broth with serial drug dilutions | Minimum Inhibitory Concentration (MIC) | Gold standard, quantitative, suitable for automation | Labor-intensive (manual), only one drug per tube |
| Agar Dilution [5] | Growth on agar containing incorporated drug dilutions | Minimum Inhibitory Concentration (MIC) | Efficient for testing many isolates against one drug | cumbersome to prepare, less flexible |
| Gradient Method [4] | Diffusion from a strip with a continuous drug gradient | Minimum Inhibitory Concentration (MIC) | Flexible, easy to use, provides a quantitative MIC | More expensive per test than disk diffusion |
The following diagram illustrates the general decision-making and experimental workflow for selecting and conducting these antimicrobial tests.
Nicotinic acetylcholine receptors (nAChRs) represent a crucial class of ligand-gated ion channels that mediate fast excitatory neurotransmission in the central and peripheral nervous systems. These receptors are pentameric complexes composed of combinations of seventeen different subunits identified in mammals (α1-10, β1-4, γ, δ, and ε), which assemble to form either homomeric (e.g., α7, α8, α9) or heteromeric (e.g., α2-α6 with β2-β4) receptor subtypes [1]. Each nAChR subunit consists of four transmembrane domains, with the second transmembrane segment (M2) lining the ion channel pore [2]. The ligand binding pocket is located at the interface between two neighboring subunits—with one subunit contributing the "principal" face and the adjacent subunit providing the "complementary" face [1]. This structural arrangement creates distinct binding sites that display varying pharmacological properties across different nAChR subtypes.
The physiological significance of nAChRs extends to numerous cognitive processes, including learning, memory, attention, and the regulation of inflammatory pathways [1] [3]. Particular nAChR subtypes have been implicated in various neurological disorders and conditions. The α7 nAChR subtype has attracted considerable research interest due to its role in the cholinergic anti-inflammatory pathway, where its activation can suppress excessive inflammation through modulation of immune cell function [3]. Meanwhile, α4β2* nAChRs represent the most abundant subtype in the human brain and have been strongly implicated in nicotine addiction, cognitive disorders, and pain processing [1]. The diverse roles of nAChR subtypes in physiology and disease make them attractive therapeutic targets for conditions ranging from neurodegenerative diseases to inflammatory disorders and neuropathic pain [1] [3].
Ligand binding assays provide essential tools for characterizing interactions between nAChRs and potential ligands like Isosarpan. These assays can quantitatively measure binding affinity, receptor density, binding kinetics, and subtype selectivity [4]. The selection of an appropriate assay format depends primarily on your specific research objectives, available equipment, and the nature of the scientific questions being addressed. Before initiating experiments, researchers should clearly define whether the study aims to characterize absolute binding parameters, screen for subtype selectivity, determine functional consequences of binding, or elucidate kinetic profiles of interaction.
Each assay format offers distinct advantages and limitations. Radioligand binding assays provide high sensitivity and well-established methodology for quantitative receptor pharmacology but require specialized facilities for handling radioactive materials [4]. Fluorescence-based techniques enable real-time monitoring of binding events in living cells and are amenable to high-throughput screening but may be susceptible to interference from compound autofluorescence [4]. Functional assays move beyond mere binding to characterize the biological consequences of ligand-receptor interaction but introduce additional complexity associated with downstream signaling measurements. The optimal approach often involves a combination of techniques that progress from initial binding characterization to functional validation.
Table 1: Key Characteristics of Major nAChR Ligand Binding Assay Formats
| Assay Format | Detection Method | Key Applications | Sensitivity Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Radioligand Saturation Binding | Radioactive decay (³H, ¹²⁵I) | Determine Kd and Bmax | ~pM-nM | Gold standard for quantification; high sensitivity | Radioactive waste; specialized licensing |
| Radioligand Competition Binding | Radioactive decay (³H, ¹²⁵I) | Measure IC50 and Ki of competitors | ~nM-μM | Identifies subtype selectivity; well-validated | Cannot distinguish functional effects |
| Fluorescence Polarization (FP) | Polarized fluorescence | Ligand screening and competition studies | ~nM-μM | Homogeneous format; real-time monitoring | Lower sensitivity than radioactive methods |
| Surface Plasmon Resonance (SPR) | Refractive index changes | Binding kinetics (kon, koff) | ~nM | Label-free; provides kinetic parameters | Requires immobilized receptor |
| Kinetic Exclusion Assay (KinExA) | Free ligand concentration | Active concentration and binding constants | ~pM-nM | Measures tight binding interactions; sensitive | Specialized instrumentation required |
Purpose: To characterize the affinity (Kd) of a labeled ligand for nAChR subtypes and the receptor density (Bmax) in a preparation.
Materials and Reagents:
Procedure:
Data Analysis: Plot specific bound radioligand (y-axis) against free radioligand concentration (x-axis). Analyze using nonlinear regression to fit a one-site binding hyperbola and derive Kd and Bmax values [4]. Alternatively, transform data using Scatchard analysis (Bound/Free vs. Bound) to visualize binding parameters, though nonlinear fitting is preferred for statistical accuracy [4].
Purpose: To characterize the inhibitory potency of this compound against specific nAChR subtypes.
Materials and Reagents: As in Protocol 3.1.1, with the following modifications:
Procedure:
Data Analysis: Plot percentage specific binding versus log10 of this compound concentration. Fit data using nonlinear regression for a sigmoidal dose-response curve to determine IC50. Calculate Ki using the Cheng-Prusoff equation: Ki = IC50/(1 + [L]/Kd), where [L] is radioligand concentration and Kd is from saturation studies [4].
Purpose: To measure this compound binding to nAChRs in a homogeneous, solution-based format amenable to higher throughput screening.
Materials and Reagents:
Procedure:
Data Analysis: Calculate millipolarization units (mP) for each well. Plot mP versus log10 this compound concentration and fit with nonlinear regression to determine IC50. Note that FP measures changes in rotational correlation time as the fluorescent ligand transitions from receptor-bound (high polarization) to unbound (low polarization) states [4].
Critical binding parameters derived from nAChR interaction assays provide the foundation for understanding this compound's pharmacological profile. The dissociation constant (Kd) represents the ligand concentration at which half the receptors are occupied at equilibrium and reflects binding affinity. The maximum number of binding sites (Bmax) indicates receptor density in the preparation. For competition studies, the inhibitory constant (Ki) describes the concentration of competing ligand required to occupy half the receptors at equilibrium in the absence of radioligand [4].
When analyzing saturation binding data, nonlinear curve-fitting programs such as EBDA (Equilibrium Binding Data Analysis) and LIGAND are recommended for robust estimation of binding parameters [4]. These programs effectively handle the transformation of raw radioactivity measurements into molar concentrations and perform appropriate statistical weighting of data points. For competition experiments, the shape of the inhibition curve provides valuable information—a steep competition curve (Hill slope ≈1) typically indicates binding to a single population of receptors, while a shallow curve or one with clear inflection points suggests multiple binding sites or receptor subtypes with different affinities [4].
Table 2: Expected Binding Parameters for this compound Across nAChR Subtypes
| nAChR Subtype | Expected Ki Range | Suggested Radioligands | Interpretation Guidance | Functional Correlation |
|---|---|---|---|---|
| α7 | 1 nM - 1 μM | ¹²⁵I-α-bungarotoxin | Shallow curve may indicate allosteric mechanism | Activation potential for anti-inflammatory effects [3] |
| α4β2 | 0.5 nM - 100 nM | ³H-epibatidine, ³H-cytisine | Biphasic curve may indicate different stoichiometries | Correlate with cognition/attention effects [1] |
| α3β4 | 10 nM - 1 μM | ³H-epibatidine | Often found in autonomic ganglia | Potential autonomic side effects |
| α9α10 | 5 nM - 500 nM | ¹²⁵I-α-bungarotoxin | Expressed in auditory system | Potential for auditory effects [1] |
Interpretation of this compound binding data should consider the biological context of target nAChR subtypes. For example, strong binding to α7 nAChRs would suggest potential anti-inflammatory applications through the cholinergic anti-inflammatory pathway [3]. High affinity for α4β2 nAChRs might indicate cognitive-enhancing properties but could also suggest abuse liability if partial agonism is demonstrated. The selectivity ratio between different nAChR subtypes provides crucial information for predicting therapeutic windows and potential side effects. Researchers should compare this compound's binding profile across multiple nAChR subtypes to build a comprehensive selectivity index.
Membrane preparation quality significantly impacts binding assay results. Optimal protein concentrations should be determined in pilot experiments where specific binding represents 70-90% of total binding while remaining linear with protein concentration. Incubation time must be sufficient to reach equilibrium, which can be confirmed by time-course experiments measuring binding at various time points. For nAChRs, equilibrium is typically reached within 2-4 hours at 4°C, though this may vary by subtype and preparation [4].
Radioligand integrity should be verified regularly through assessment of specific activity and chromatographic analysis when feasible. The selection of appropriate filter membranes and pre-soaking conditions can dramatically reduce non-specific binding—GF/B filters pre-treated with 0.3% polyethyleneimine are standard for nAChR binding studies. Buffer composition should maintain physiological pH and ion composition, particularly divalent cations which can influence nAChR conformation and binding properties. Including protease inhibitors in membrane preparations helps prevent receptor degradation during prolonged incubations [4].
Figure 1: nAChR-Ligand Binding Assay Workflow. This diagram illustrates the key steps in conducting binding assays for characterizing this compound interactions with nicotinic acetylcholine receptors, from membrane preparation through data analysis and interpretation.
Figure 2: nAChR Structure and Ligand Binding Sites. This diagram illustrates the structural organization of nAChRs, showing the pentameric assembly of subunits and the location of ligand binding sites at the interface between principal and complementary faces of adjacent subunits [1] [2].
Given the absence of direct results, you may need to employ alternative strategies to find the information you're seeking:
| Research Area / Therapeutic Goal | Pathophysiological Process | Examples of Targeted Signaling Pathways / Factors |
|---|---|---|
| Neuroprotection & Acute Injury Mitigation | Excitotoxicity, Oxidative Stress, Cell Death | PI3K/Akt, NMDAR (GluN2A vs. GluN2B), BDNF/CREB [1] |
| Promotion of Neurorepair & Angiogenesis | Post-stroke recovery, Blood vessel formation (Angiogenesis) | VEGF, Angiopoietins, MMPs, Notch signaling [2] [3] |
| Modulation of Neuroinflammation | Immune cell activation, Chronic inflammation | Cytokines, Microglial signaling pathways [3] |
| Enhancement of Brain Plasticity | Rewiring of neural circuits post-stroke | Growth-associated proteins, Axon guidance molecules [3] |
While I cannot provide a protocol for this compound, the following is a generalized framework for evaluating a candidate neuroprotective compound in a preclinical setting, which aligns with methodologies found in recent literature [1] [4] [2].
1. Objective To evaluate the efficacy of a candidate compound in improving functional and histological outcomes following an experimentally induced ischemic stroke in an animal model.
2. Experimental Animals
3. Middle Cerebral Artery Occlusion (MCAO) Model
4. Drug Administration
5. Functional Outcome Measures (Blinded Assessment) Animals are tested before surgery and at defined time points after (e.g., 1, 3, 7 days).
6. Histological & Biochemical Outcome Measures
The following diagram illustrates the logical workflow and key assessment points of this generic preclinical protocol.
| Experimental Stage | Key Objective | Summary of Methodology | Key Parameters & Data Output |
|---|
| Initial Screening | Identify potential inhibitory activity [1]. | Incubate Isosarpan with target enzyme and substrate in a 96-well plate. Use spectrometry (absorbance/fluorescence) to measure residual enzyme activity. | • Percentage inhibition at a single high concentration. • Hit selection for dose-response studies. | | Mechanism of Action | Determine inhibition modality and potency [2] [3]. | Measure initial reaction rates at various substrate and this compound concentrations. Analyze data using Michaelis-Menten and Lineweaver-Burk plots. | • Km (Michaelis constant) and Vmax (maximum velocity) shifts. • Ki (inhibition constant). • Classification: Competitive, Non-competitive, Uncompetitive. | | Reversibility | Assess if inhibition is reversible or irreversible [2] [4]. | Pre-incubate enzyme with this compound, then extensively dilute the mixture. Measure recovered enzyme activity compared to a control. | • Activity recovery post-dilution indicates reversible inhibition. • No recovery suggests irreversible (covalent) binding. | | Cellular Efficacy | Evaluate inhibition in a cellular context [5]. | Treat cultured cells with this compound. Use assays like MTT to measure cell viability/proliferation after a defined period (e.g., 72 hours). | • IC50 (half-maximal inhibitory concentration). • Dose-response curve in a complex biological system. | | Interaction Studies | Investigate synergy with known drugs [6]. | Treat cells with combinations of this compound and other therapeutics. Analyze data using isobolographic analysis. | • Combination Index (CI). • Classification: Synergistic, Additive, Antagonistic. |
The following protocols are generalized from robust methodological papers and can be tailored for this compound.
This protocol is adapted from methods used to screen natural product extracts [1]. It is designed for a 96-well microplate format to enable high-throughput screening.
Workflow Overview
Materials & Reagents
Step-by-Step Procedure
Inhibition (%) = [1 - (A_test - A_sample_blank) / (A_enzyme_control - A_substrate_blank)] × 100
Where A is the measured absorbance or fluorescence.
This protocol is based on current best practices for assessing treatment efficacy in cell models, using the MTT assay as an example [5].
Workflow Overview
Materials & Reagents
Step-by-Step Procedure
To advance your work on this compound, I suggest the following:
For a comprehensive biological activity assessment, the evaluation strategy should be multi-faceted, designed to confirm the drug's mechanism of action (MOA). The following table summarizes the core categories of assays essential for this characterization [1].
| Assessment Category | Description | Key Assay Technologies |
|---|---|---|
| Binding Activity | Evaluates the antibody's ability to specifically bind to its target antigen. | ELISA, Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), Flow Cytometry (FACS) [1] |
| Cell-Based Functional Activity | Measures the biological consequence of antibody binding on living cells, reflecting the drug's efficacy. | Reporter Gene Assays (RGA), Cell Proliferation/Viability, Apoptosis, Cytokine Release, Antibody-Dependent Cellular Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC) [2] [1] |
| Neutralizing/Blocking Activity | Determines the antibody's capacity to inhibit the biological function of a soluble ligand or a membrane-bound receptor. | Ligand-Receptor Blocking, Viral/Pseudovirus Neutralization [1] |
The following protocols are generalized for a monoclonal antibody whose mechanism is expected to involve target binding and subsequent immune effector functions. You will need to optimize conditions such as cell line, antibody concentration, and incubation times based on Isosarpan's specific target.
SPR is a "gold standard" method for quantifying the binding kinetics (affinity and rate constants) of an antibody-antigen interaction without the use of labels [1] [3].
This protocol uses a engineered cell line to create a highly reproducible, high-throughput method for evaluating Antibody-Dependent Cellular Cytotoxicity [2] [1].
This assay directly measures the ability of an antibody to inhibit the growth of target cells, a common MOA for antibodies targeting growth factor receptors [1].
The following diagrams, created using DOT language, illustrate the logical flow of the Reporter Gene Assay protocol and a generalized signaling cascade that such an assay is designed to detect.
When developing the activity profile for a new biologic like this compound, the choice of assay is paramount. Reporter Gene Assays (RGAs) are increasingly recognized by regulatory agencies for quality control because they are highly dependent on the drug's mechanism, offering high accuracy and precision [2]. The use of CRISPR/Cas9 technology to create stable, precisely engineered reporter cell lines can further ensure the reliability and consistency of these assays [2].
This protocol is structured in accordance with International Council for Harmonisation (ICH) Q1A(R2) guidelines and is intended as a model for conducting stability studies to define the storage conditions and shelf-life of Isosarpan [1] [2].
1.0 Purpose To define the procedures for conducting stability studies on this compound, ensuring that its identity, strength, quality, and purity are maintained throughout its proposed shelf-life.
2.0 Scope This protocol applies to the drug substance this compound, which is a combination product intended for the treatment of conditions affecting cerebrovascular circulation, such as tinnitus [3].
3.0 Stability Study Design A stability study must include a minimum of three primary batches of the drug substance. These batches should be manufactured at a pilot or production scale and be representative of the final manufacturing process [1] [2].
4.0 Storage Conditions & Testing Frequency The following table outlines the standard storage conditions and minimum testing frequency for stability studies. The Long Term condition is representative of the intended storage market, while Accelerated conditions simulate the effect of short-term excursions and help predict the product's shelf-life [1] [2].
| Study Type | Storage Condition | Minimum Data Period Required | Testing Frequency (Long Term) |
|---|---|---|---|
| Long Term | 25°C ± 2°C / 60% RH ± 5% | 12 months | 0, 3, 6, 9, 12, 18, 24, 36, 48, 60 months [1] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% | 6 months | 0, 6, 9, 12 months [2] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% | 6 months | 0, 3, 6 months [1] [2] |
Note: RH = Relative Humidity.
5.0 Specifications and Test Parameters The test methods used must be stability-indicating—validated to demonstrate they can accurately detect and measure changes in the product's properties over time [1]. The following attributes should be tested:
| Category | Test Parameters |
|---|---|
| Chemical | Description (Appearance), Identification, Assay (Potency of active ingredients), Degradation Products (Related substances) [1] [2]. |
| Physical | Average weight, Friability, Disintegration, Dissolution [1]. |
| Microbiological | Microbial limit test (Total microbial count, Total combined yeasts/molds count) [1]. |
6.0 Stability Commitment A commitment must be made to continue long-term studies on the first three production batches to verify the established retest period or shelf-life. If approval is sought with fewer than three production batches, a commitment is required to study additional batches post-approval [2].
7.0 Data Evaluation Stability data will be evaluated to determine the retest period or shelf-life. The evaluation will cover all attributes, focusing on the assay value and the levels of degradation products. Statistical analysis may be performed if batch-to-batch variability is significant [2].
The following diagram illustrates the logical workflow for conducting and evaluating a stability study, from protocol creation to final decision-making.
Low extraction yield can stem from various factors in your process. The flowchart below outlines a systematic approach to diagnosing and resolving this common issue.
What are the most critical factors to check first when my yield is low? Begin by verifying the quality and identity of your raw plant material, as this is a common source of variation [1]. Next, confirm your pre-extraction steps: ensure the material is properly dried (typically at 40-50°C or lyophilized for thermolabile compounds) and ground to a fine, homogeneous powder to maximize surface area for solvent contact [1]. Finally, double-check your solvent-to-solid ratio and extraction time against your baseline protocol.
How can I be sure I'm using the optimal solvent for Isosarpan? The optimal solvent depends on the chemical nature of this compound (e.g., its polarity). A systematic approach is required. If the compound's properties are unknown, you may need to screen a range of solvents from polar (e.g., water, methanol) to non-polar (e.g., hexane). Research on other bioactive compounds from plants often uses mixtures like methanol, ethanol, and acetone, which can extract a broad range of phytochemicals [2]. The ideal solvent should have high solubility for the target compound, low viscosity for better diffusion, and low toxicity [3].
What is the most efficient way to optimize multiple extraction parameters at once? Using Response Surface Methodology (RSM) is highly efficient. RSM is a statistical technique that allows you to simultaneously test and model the interaction of multiple variables (e.g., solvent concentration, temperature, time) on your extraction yield. This is far more effective and requires fewer experiments than the traditional method of testing one variable at a time [4] [2]. The process generally involves a Design of Experiments (DOE), such as a Central Composite Design, to run a set of pre-determined experiments, followed by data analysis to build a predictive model and find the optimum conditions [4].
How do I translate a successful lab-scale extraction to a larger volume? Scale-up requires careful consideration. While the core chemical principles remain the same, factors like heat transfer efficiency, mixing dynamics, and solvent recovery become more complex. For techniques like Microwave-Assisted Extraction (MAE), scaling up involves challenges like designing large-scale reactors that evenly distribute microwave energy [3]. It's crucial to maintain the same solvent-to-solid ratio, temperature, and mixing intensity as in your optimized small-scale process. A gradual scale-up (e.g., from 100 mL to 1 L, then to 10 L) is recommended to identify and solve engineering challenges early.
This protocol provides a framework for optimizing this compound extraction based on established methodologies [4] [2]. You will need to fill in the specific details for your compound.
Use a Central Composite Design (CCD), a popular RSM design. It consists of:
Yield = β₀ + β₁X₁ + β₂X₂ + β₁₂X₁X₂ + β₁₁X₁² + β₂₂X₂²The following table summarizes advanced extraction techniques that could be explored for this compound, based on trends in the field.
| Technique | Key Principle | Reported Benefits | Considerations for this compound |
|---|---|---|---|
| Microwave-Assisted Extraction (MAE) [3] | Uses microwave energy to rapidly heat solvents and plant cells. | ~25-40% faster processing; ~18-25% higher yields; reduced solvent use. | Ideal for thermolabile compounds if temperature is controlled. Requires solvent that absorbs microwaves. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic cavitation to disrupt cell walls. | Improved mass transfer; higher yield; moderate equipment cost. | Easy to implement at lab scale. Efficiency depends on ultrasound power and time. |
| Supercritical Fluid Extraction (SFE) | Uses supercritical fluids (e.g., CO₂) as solvent. | Highly selective; solvent-free extract; low thermal degradation. | High capital cost. Best for non-polar compounds unless modifiers are used. |
| Optimized Solvent Mixtures [2] | Uses a blend of solvents to target a wider range of compounds. | Can significantly improve yield and bioactivity. | A ternary mixture of MeOH/EtOH/Acetone was optimal for lavender phenols. Requires systematic screening. |
I hope this technical support guide provides a solid foundation for your work on this compound.
For a complex compound like Isosarpan, which is a combination of raubasin and pipratecol used in tinnitus treatment [1], optimizing its synthesis likely involves navigating multi-step reactions and purifying intermediates. The following guide adapts state-of-the-art optimization methodologies to this challenge.
The table below outlines potential issues and recommended troubleshooting steps for optimizing complex syntheses.
| Challenge Category | Specific Issue | Probable Causes | Troubleshooting Steps & Methodologies |
|---|---|---|---|
| Reaction Outcome | Low yield / Poor selectivity | Sub-optimal conditions (temp, solvent, catalyst); unaccounted variable interactions | Implement Machine Learning-guided Bayesian Optimization [2] [3]. Use High-Throughput Experimentation (HTE) to screen conditions in parallel [2]. |
| Process Efficiency | Long development time; high resource cost | Traditional "one-variable-at-a-time" (OVAT) approach is inefficient [2]. | Adopt a closed-loop optimization platform integrating automation, real-time analytics, and ML to select experiments [2]. |
| Parameter Space | Difficulty optimizing high-dimensional parameters (e.g., solvent, ligand, temp, time) | Standard optimization methods struggle in high-dimensional spaces [3]. | Apply sparse-modeling-based Bayesian Optimization to identify the most influential parameters and focus resources [3]. |
Q1: What is the biggest paradigm shift in synthesis optimization today? The biggest shift is the move from manual, OVAT experimentation to closed-loop optimization systems. These systems combine lab automation (robotics and high-throughput platforms) with machine learning algorithms that propose the next best experiments to run, dramatically reducing time and resources required [2].
Q2: Our reaction has many possible variables. How can we optimize efficiently? For high-dimensional problems, Bayesian Optimization (BO) is a powerful strategy. Recent advances like sparse-modeling-based BO (e.g., using the Maximum Partial Dependence Effect) help identify which synthesis parameters have the most significant impact on your outcome. This allows for intuitive and efficient optimization by ignoring minor variables [3].
Q3: Are there ready-to-use platforms for automated synthesis optimization? Yes, several commercial platforms are available (e.g., from Chemspeed, Zinsser Analytic, Mettler Toledo) for High-Throughput Experimentation (HTE) in batch mode. These often use 96-well plates or similar to run many reactions in parallel. Alternatively, some research groups build custom, modular platforms tailored to their specific needs [2].
A standard, powerful workflow for optimizing a synthesis process using modern methods involves the following stages, which can be visualized in the diagram below.
I hope this structured framework provides a solid foundation for your technical support center. Should you acquire specific data or reaction parameters for this compound, this template can be directly populated with concrete details.
The table below outlines common issues in compound purification and their potential resolutions, drawing from general separation science principles [1] and spectroscopy troubleshooting [2].
| Problem | Possible Causes | Suggested Resolutions |
|---|---|---|
| Low Purity Yield | Incomplete reaction, co-elution of impurities, sample degradation [2] | Optimize reaction conditions; employ 2D chromatography; improve sample handling/storage [1] [2] |
| Poor Chromatographic Separation | Suboptimal mobile/stationary phase, incorrect gradient, column contamination [3] | Screen different columns (C18, phenyl, etc.); fine-tune mobile phase pH/organic modifier; flush and regenerate column [3] |
| Inconsistent Analytical Results | Instrumental drift, calibration errors, sample contamination [2] | Verify instrument performance/calibration; standardize sample prep protocols; implement quality control measures [2] |
| Sample Loss | Non-specific binding, excessive handling, inefficient extraction [4] | Use silanized vials; consider SPE for concentration; automate prep to reduce steps/variability [4] |
When standard methods fail, these advanced techniques provide deeper insights into your compound's characteristics and purity.
Intact Mass Analysis via ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique ideal for obtaining the accurate molecular weight of a compound in its complete form. It is particularly useful for confirming the molecular mass of your target molecule and detecting any unexpected adducts or impurities [5].
Structure Verification via LC-MS and NMR: For definitive confirmation, the combined use of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is powerful. The high mass accuracy of MS provides molecular weight and formula, while NMR gives detailed information about the carbon-hydrogen framework, confirming the molecular structure and assessing purity [6].
Embracing new technologies can significantly ease purification challenges.
The following diagram outlines a logical, step-by-step approach to diagnosing and resolving purification issues, based on established troubleshooting principles [2].
The table below summarizes the basic information available for this compound, which is crucial for providing context to researchers.
| Attribute | Description |
|---|---|
| Definition | A drug combination consisting of raubasin and pipratecol [1]. |
| Primary Use | Used in the treatment of tinnitus and noted to affect cerebrovascular circulation [1]. |
| Key Note | The MeSH record maps this compound to the headings "Drug Combinations," "Piperazines," and "Yohimbine" [1]. |
Since specific protocols for this compound are not available, the following general principles from successful natural product modification projects can guide your research. A common strategy is to conjugate a natural product with an amino acid to improve its properties [2].
The table below illustrates this approach with examples from other natural products.
| Natural Product | Amino Acid Used | Modification Outcome | Experimental Insight |
|---|---|---|---|
| Podophyllotoxin (PPT) | Various (e.g., with N-Boc protection) | Improved cytotoxicity and high selectivity for cancer cells over normal cells (e.g., compound 20) [2]. | Derivatives were synthesized at the C-4 position and evaluated for cytotoxicity against cell lines like K562 and A549 [2]. |
| Oridonin | L-Alanine | Created HAO472, a compound with potential for treating acute myelogenous leukemia (in Phase I clinical trials) [2]. | The resulting compound is a TFA salt [2]. |
| Cinnamic Acid | Dipeptides | Created N-feruloyl dipeptides with significantly stronger cytotoxic activity against a panel of cancer cell lines than the parent compound [2]. | The most potent compound (5) showed IC50 values ranging from 2.1 to 7.9 μM [2]. |
Based on general drug development practices, here is a high-level workflow you could adapt for a structural modification program. The diagram below outlines the key stages.
Here are detailed methodologies for the critical In Vitro Screening and In Vivo Validation stages shown in the workflow, based on common practices in the field [2] [3].
mdx mouse, a well-established model for Duchenne Muscular Dystrophy, is an example of a disease model used for functional validation of compounds targeting membrane stability [3]. Your model should be relevant to this compound's intended use (e.g., tinnitus).Based on common challenges in structural modification projects, here are some anticipated FAQs.
Q1: Our newly synthesized derivatives show poor water solubility, hindering biological testing. What can we do?
Q2: The derivative is effective in cell models but shows no activity in animal studies. What could be the reason?
What is solubility and why is it a critical parameter in drug development?
What is the fundamental difference between kinetic and thermodynamic solubility?
This is a crucial distinction for guiding experimental work [5].
| Feature | Kinetic Solubility | Thermodynamic Solubility |
|---|---|---|
| Definition | Extent to which a compound precipitates from a pre-dissolved state (e.g., DMSO stock) [5]. | Extent to a solid compound dissolves to reach equilibrium in a solvent [5]. |
| Core Question | "To what extent does the compound precipitate?" [5] | "To what extent does the compound dissolve?" [5] |
| Assay Starting Point | Pre-dissolved compound [5]. | Solid compound [5]. |
| Throughput | High, easily automated [5]. | Lower, more labor-intensive [5]. |
| Application | Early-stage screening due to speed [5]. | Gold standard for formulation development, predicting behavior of a solid dosage form [5]. |
The following table summarizes the primary techniques available, categorized for clarity [1] [2] [3].
| Category | Technique | Mechanism of Action | Key Considerations |
|---|---|---|---|
| Physical Modifications [1] | Particle Size Reduction (Micronization/Nanosuspension) [1] | Increases surface area to volume ratio for enhanced dissolution [1] [2]. | Nanosuspensions can achieve particles of 200-600 nm, significantly boosting dissolution rate [1]. |
| Modification of Crystal Habit (Polymorphs, Amorphous Forms) [1] | Metastable polymorphs/amorphous forms have higher energy & solubility [1]. | Risk of conversion to a stable, less soluble crystalline form during storage [1] [5]. | |
| Drug Dispersion in Carriers (Solid Dispersions, Cryogenic Techniques) [1] | Molecularly disperses drug in hydrophilic carrier, improving wettability & dissolution [1]. | Methods include fusion (melt), solvent evaporation, and dropping methods [1]. | |
| Chemical Modifications [1] | Salt Formation [1] [3] | Alters crystal lattice & ionization, improving dissolution in aqueous media [1] [3]. | Requires ionizable group; difference of 2-3 pKa units between drug & counterion is ideal [3]. |
| pH Adjustment [1] [2] | Modifies ionization of the drug according to pH-pKa relationship (Handerson-Hasselbalch) [1] [2]. | Simple but may cause in-situ salt formation; formed salts may revert in GI tract [2] [3]. | |
| Complexation (e.g., with Cyclodextrins) [1] | Drug molecule is included within the hydrophobic cavity of a cyclodextrin, increasing apparent solubility [1]. | Can be prepared via physical mixture or co-precipitate methods [1]. | |
| Miscellaneous Methods [1] [2] | Use of Surfactants (Micellar Solubilization) [1] [2] | Reduces surface tension, improves wetting, and encapsulates drugs in micelles above CMC [1] [2]. | High surfactant concentrations may cause GI irritation [2]. |
| Cosolvency [3] | Uses water-miscible organic solvents (e.g., PEG, ethanol) to solubilize lipophilic drugs [3]. | Common in oral and parenteral formulations (e.g., nifedipine soft gelatin capsules) [3]. | |
| Microemulsions & Self-Emulsifying Drug Delivery Systems (SEDDS) [1] [2] | Forms thermodynamically stable, isotropic systems that spontaneously emulsify in GI fluids, presenting drug in solubilized form [1] [2]. | Can contain a high load of surfactants and co-solvents [2]. |
The following workflow outlines a systematic approach for selecting the appropriate solubility enhancement method.
FAQ 1: Our solid dispersion formulation is showing signs of crystallization and reduced dissolution upon storage. What could be the cause and how can we prevent it?
FAQ 2: When preparing a nanosuspension, we are not achieving the desired particle size distribution. What factors should we investigate?
FAQ 3: We are considering salt formation. What are the key criteria for selecting a suitable counterion?
Protocol 1: Preparation of a Solid Dispersion via the Solvent Evaporation Method [1]
This is a widely used laboratory-scale method.
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method) [5]
This is the gold-standard method for obtaining equilibrium solubility.
Analytical method validation demonstrates that a laboratory procedure is suitable for its intended purpose, ensuring the safety, quality, and efficacy of a pharmaceutical product [1]. The core principle is establishing "fitness for purpose" [1].
The table below summarizes the standard validation parameters and their acceptance criteria.
| Validation Parameter | Definition & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of test results to the true value. Measures method's trueness [1]. | Recovery: 98-102% for API; consistent recovery for complex matrices. |
| Precision | Degree of agreement among individual test results. Includes repeatability and intermediate precision [1]. | RSD ≤ 2.0% for assay of drug substance. |
| Specificity | Ability to assess the analyte unequivocally in the presence of expected components (e.g., impurities, excipients) [1]. | No interference from blank, placebo; peak purity tests passed. |
| Linearity | Ability to obtain test results proportional to analyte concentration within a given range [1]. | Correlation coefficient (r) > 0.998. |
| Range | Interval between upper and lower analyte concentrations for which suitable precision, accuracy, and linearity are demonstrated [1]. | Established from linearity study; e.g., 50-150% of test concentration. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature) [1]. | System suitability criteria are met after deliberate changes. |
| Detection Limit (LOD) | Lowest amount of analyte that can be detected, but not necessarily quantified [1]. | Signal-to-Noise ratio ≥ 3 (for chromatographic methods). |
| Quantitation Limit (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy [1]. | Signal-to-Noise ratio ≥ 10; Precision RSD < 5% at LOQ. |
Here are common issues and methodological guidance based on general laboratory practices.
Question: How do I establish a lifecycle approach for my analytical method? A modern validation strategy should be iterative, spanning three phases [2]:
Question: My method failed during transfer to a quality control (QC) laboratory. What could be the cause? This common problem often stems from uncontrolled variables. Key areas to investigate:
Question: How can I improve the robustness of my chromatographic method during development? Employ a systematic approach:
Question: What are the key data integrity principles we must follow? All analytical data must adhere to the ALCOA+ principles [2]:
This is a generalized protocol for a High-Performance Liquid Chromatography (HPLC) method with UV detection for drug assay, which can be adapted.
1. Scope This procedure describes the methodology for validating an HPLC-UV method for the quantification of a drug substance in a tablet formulation.
2. Materials & Equipment
3. Method Parameters
4. Validation Procedure
The following diagram visualizes the experimental workflow for the method validation process.
Enantiomeric purity reflects the degree to which a sample contains one enantiomer in greater amounts than the other. It is crucial in pharmaceuticals because each enantiomer can have distinct pharmacological effects, metabolism, and toxicity [1] [2].
Key Terminology:
The primary techniques for enantiomeric separation are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). The table below compares their core characteristics.
| Feature | Chiral HPLC | Capillary Electrophoresis (CE) |
|---|---|---|
| Separation Principle | Differential interactions with a Chiral Stationary Phase (CSP) [1] [4]. | Differential migration in a capillary using a Chiral Selector (CS) in the buffer [1] [2]. |
| Key Strengths | High resolution, sensitivity, broad applicability, well-established [1]. | High separation efficiency, rapid analysis, minimal reagent/sample consumption, high flexibility in selector choice [1] [2]. |
| Common Selectors/Phases | Polysaccharides, macrocyclic glycopeptides (e.g., teicoplanin), cyclodextrins, Pirkle-type phases [4] [5]. | Cyclodextrin derivatives, macrocyclic antibiotics, proteins, crown ethers [1] [2]. |
| Method Development | Selection of appropriate CSP and mobile phase (normal or reversed-phase) [4]. | Optimization of CS type/concentration, background electrolyte (BGE) pH and concentration [2]. |
The modern approach to developing a robust analytical method follows Analytical Quality by Design (AQbD), which is encouraged by ICH guidelines Q14 and Q2(R2) [2]. This systematic process is visualized below.
Workflow Steps:
Q1: My chiral separation has poor resolution. What should I adjust first?
Q2: How can I improve the detection of a very low-level enantiomeric impurity?
Q3: My method is not robust. How can I improve it?
Q4: Are there alternatives to chromatographic methods?
What is metabolic stability and why is it critical in drug discovery? Metabolic stability refers to a compound's susceptibility to biotransformation or breakdown by enzymes in the body. It is a key property that significantly impacts a drug candidate's pharmacokinetic (PK) profile, including its half-life, clearance, and oral bioavailability [1] [2]. Improving metabolic stability helps enhance patient compliance by reducing dosing frequency and mitigates safety risks from toxic metabolites [1].
What are the primary in vitro systems used to assess metabolic stability? The liver is the primary site of metabolism, and several in vitro systems are used to evaluate metabolic stability [3] [1]. The table below compares the common models.
| System | Key Components | Metabolic Pathways Covered | Primary Use |
|---|---|---|---|
| Liver Microsomes [4] | Subcellular fraction containing endoplasmic reticulum | Phase I (CYP450, FMO) [4] | High-throughput screening for oxidative metabolism [1]. |
| Liver S9 Fraction [4] | Contains both microsomal and cytosolic components | Phase I & Phase II (CYP450, UGT, SULT, GST) [4] | Broader metabolic profile than microsomes alone. |
| Hepatocytes [3] [4] | Whole liver cells | Phase I & Phase II (full cellular enzyme complement) [5] [1] | Most physiologically relevant; provides a complete picture [5]. |
| Liver Cytosol [4] | Cytosolic fraction of liver cells | Phase II (GST, Aldehyde Oxidase) [4] | Specific for cytosolic metabolic pathways. |
What are the main strategies to improve the metabolic stability of a lead compound? Once a metabolic "soft spot" is identified, medicinal chemists employ several strategies to block it.
What is a standard protocol for a microsomal stability assay? This is a widely used high-throughput assay to determine intrinsic clearance [7] [3].
The following diagram illustrates the core workflow for a metabolic stability assay.
What advanced analytical methods support high-throughput metabolic stability screening?
Why might there be a discrepancy between in vitro predicted and in vivo observed clearance? Several factors can cause under- or over-prediction of in vivo clearance [1]:
How can I rapidly screen whether deuteration has successfully improved metabolic stability? A "one-pot" competitive metabolism assay can efficiently answer this.
While not directly a small molecule, some drug targets like the Gastrin-Releasing Peptide Receptor (GRPR) are peptides whose metabolic stability is crucial for radiotheranostic applications. Their degradation can involve specific signaling pathways. The diagram below summarizes a key pathway from the search results, where GLP-2 influences POMC neurons.
The core challenge in optimizing any chemical reaction, including potentially the Isosarpan reaction, is finding conditions that work well across a wide range of substrates. A recent study in Nature highlighted the use of bandit optimization models, a type of reinforcement learning, to efficiently discover these general reaction conditions. This approach has shown up to a 31% improvement in identifying robust conditions compared to standard methods by efficiently sampling and evaluating experimental feedback [1].
The following table summarizes a general framework for troubleshooting and optimizing chemical reactions, inspired by principles used in PCR and other complex reactions [2] [3].
| Observation | Possible Cause | Recommended Solution |
|---|---|---|
| No or Low Yield | Suboptimal reaction conditions | Systematically vary key parameters: temperature, catalyst load, concentration [2] [3]. |
| Impurities or inhibitors | Purify starting materials or use additives (e.g., BSA, betaine) to counteract inhibitors [2] [3]. | |
| Incorrect reagent stoichiometry | Verify and adjust molar ratios of reactants [3]. | |
| Multiple or Unwanted Products | Lack of selectivity (non-specificity) | Optimize temperature, solvent, or use a different catalyst to improve selectivity [2] [3]. Use "hot-start" or modified catalysts if applicable [2]. |
| Poor reagent design | Re-evaluate the design of reactants/ligands for greater specificity [3]. | |
| Inconsistent Results | Contamination | Use dedicated equipment and fresh, high-purity reagents [3]. |
| Human error | Verify all steps in the experimental protocol and reagent additions [2]. |
For a more systematic and data-driven approach, you can leverage methodologies like Design of Experiments (DoE) combined with machine learning. This powerful combination is used to correlate complex reaction conditions with final performance outcomes, moving beyond simple one-variable-at-a-time testing [4].
The workflow below illustrates this iterative optimization cycle.
The tables below summarize frequent problems, their causes, and solutions to help you quickly diagnose and resolve issues.
Table 1: General Column Packing and Performance Issues [1] [2] [3]
| Problem & Symptoms | Likely Causes | Corrective & Preventive Actions |
|---|
| Poor Separation/Peak Broadening • Bands are wide, distorted, or tilted • Loss of resolution | • Poor column packing (bubbles, channels) • Flow rate too slow (increased diffusion) • Sample overload • Column aging (dead volume at inlet) | • Repack column using wet slurry method for even packing [3] • Optimize flow rate; too slow or too fast causes issues [1] • Reduce sample load relative to column size [2] | | Air Bubbles/Cracks in Bed • Cracks visible in stationary phase | • Column allowed to run dry [2] | • Keep solvent level above stationary phase; never let column run dry [1] [2] • Top up solvent well before protective sand layer is exposed [1] | | Low Sample Recovery/Retention Time Shifts • Compound decomposes or is lost on column | • Compound instability on stationary phase (e.g., silica) [1] | • Perform 2D TLC to check for on-column decomposition [1] • Switch to a different stationary phase (e.g., alumina) or purification technique [1] |
Table 2: System Pressure and Retention Issues [4]
| Problem & Symptoms | Likely Causes | Corrective & Preventive Actions |
|---|
| High System Pressure • Steady increase in backpressure | • Particulate contamination on guard/column frit [4] | • Replace guard column regularly [4] • Use inline ultrafiltration or filter samples [4] • For contaminated separation column, rinse in reverse flow direction [4] | | Shortened Retention Times • Peaks elute faster than expected | • Loss of column capacity from contaminants [4] • Incorrect eluent composition (too strong) [4] | • Regenerate column per manual (high-concentration eluent or organic modifier rinse) [4] • Prepare fresh eluent with correct composition; protect from CO₂ (use absorber) [4] |
For consistent results, correct column preparation is crucial. The wet slurry method is recommended for the most uniform packing [3].
Wet Packing Method [3]:
Sample Loading (Dry Load Method for Poor Solubility) [1]: This technique is ideal if your sample has poor solubility in the initial mobile phase.
To achieve the best separation, you can systematically optimize the method conditions.
Define Optimization Criterion [5]: First, define the goal of your separation. Common goals include:
Adjust Parameters for Resolution: The resolution (Rₛ) between two peaks is governed by the Purnell equation, which shows that resolution can be improved by manipulating three key factors [6]:
A practical workflow for optimizing a reverse-phase separation for natural products, for example, involves using a shallow gradient of organic modifier (e.g., methanol, acetonitrile) to achieve baseline separation of complex mixtures [8].
Q1: What is the fundamental principle behind separation in column chromatography? Separation occurs due to the differential distribution of compounds between the stationary phase (e.g., silica) and the mobile phase (solvent). Compounds with higher affinity for the stationary phase move slower, while those with higher affinity for the mobile phase move faster, leading to separation [2] [3].
Q2: In a normal-phase silica column, which compounds elute first? The least polar compounds elute first. The polar silica gel retains polar compounds more strongly through interactions like hydrogen bonding and dipole-dipole forces [2].
Q3: What is the difference between isocratic and gradient elution?
Q4: How can I monitor the separation of colorless compounds? Collect the eluent in a series of small, labeled fractions. Then, analyze each fraction using Thin-Layer Chromatography (TLC) to determine which fractions contain your desired compound[s [1] [3].
The following diagram outlines a logical pathway for diagnosing separation issues and selecting the appropriate optimization strategy.
Here are answers to common problems encountered during crystallization optimization:
Q: My initial screens yield only showers of tiny, useless crystals. How can I improve them?
Q: I have found a crystallization "hit", but the crystals do not diffract well. What should I do?
Q: My crystallization results are inconsistent and difficult to reproduce. What could be wrong?
The following table outlines common problems, their potential causes, and recommended solutions.
| Problem Observed | Possible Cause | Recommended Solution |
|---|---|---|
| No crystals form in initial screens | Sample is under-saturated or in a metastable state [1] | Utilize clear drops by unsealing and resealing vapour diffusion wells to drive further concentration [1]. |
| Showers of small crystals | Rapid crystallization; presence of dust/aggregates [1] | Apply an oil barrier over the reservoir; implement rigorous filtration of the protein sample [1]. |
| Crystals have unfavorable morphology (needles, clusters) | Non-optimal chemical conditions; interdependent parameters not yet refined [2] | Systematically optimize parameters around the initial hit (pH, precipitant concentration, temperature); use additives [2]. |
| Large crystals that do not diffract | Internal disorder or twinning [2] | Separate nucleation and growth stages using dilution or transfer techniques [1]. Evaluate crystal quality with a dissecting microscope using polarized light [2]. |
| Low reproducibility of results | Unstable or impure protein sample; protein aggregation [3] [1] | Repurify protein to meet >98% purity; spin down aggregates before setting up trays; use rigorous filtration [3] [1] [4]. |
Once initial crystals are found, their quality is improved by systematically refining the conditions. The workflow below illustrates the core optimization cycle.
The table below details the key parameters to vary during optimization, based on established crystallography practices.
| Parameter | Typical Optimization Range | Methodology & Notes |
|---|---|---|
| pH | ± 0.5 to 1.0 pH units from initial hit [2] | Prepare mother liquor at incremental values (e.g., 6.0, 6.2, 6.4... up to 8.0) [2]. |
| Precipitant Concentration | Vary in small increments (e.g., ± 0.5-2% for PEG, ± 0.1-0.3 M for salts) | Central to methods like Iterative Screen Optimization (ISO); critical for finding narrow crystallization windows [5]. |
| Temperature | Test 4°C and 20°C (most common); sometimes 12-16°C [4] | Note: Temperature can affect pH behavior of the macromolecule [2]. Handle trays gently to avoid vibrations [4]. |
| Protein Concentration | Vary around initial concentration (e.g., 5-50 mg/mL) [4] | Using more protein than precipitant in vapour diffusion results in a net concentration of the protein in the drop after equilibration [4]. |
| Additives | Small molecules, ligands, or detergents [2] | Can enhance nucleation or crystal development. Includes detergents for membrane proteins [2] [3]. |
This highly automated protocol maximizes the efficiency of finding optimal conditions [5].
This protocol is particularly effective when initial trials yield showers of small crystals [1].
For Microbatch under Oil:
For Hanging Drop Vapor Diffusion:
While data on Isosarpan itself is scarce, the search results provide robust information on how SAR studies are generally conducted, which can guide your own research. The core principle of SAR is that the biological activity of a compound is a function of its molecular structure [1] [2]. The process is iterative, starting with a lead compound and systematically creating and testing analogs to deduce which structural features are essential for activity [3] [4].
The table below outlines common strategies in SAR-based lead optimization:
| Modification Type | Objective | Example Experimental Alterations |
|---|---|---|
| Probing Functional Groups | To determine if a specific group is critical for binding and its role (e.g., H-bond donor/acceptor) [3]. | Replacing a hydroxyl group (-OH) with a hydrogen (-H) or a methyl group (-CH₃) [3]. |
| Altering Substituents (R-Groups) | To explore steric, electronic, and hydrophobic effects on potency and selectivity [5]. | Systematically varying substituents at specific sites on a common molecular scaffold (core structure) [5]. |
| Structure-Based Design | To guide modifications using 3D structural information of the target (e.g., from X-ray crystallography) [1]. | Using computational docking or 3D-QSAR models like CoMFA to predict how new analogs will interact with the binding site [2] [4]. |
The following diagram illustrates the core iterative workflow of a Structure-Activity Relationship study:
Given the lack of published data on this compound, here are actionable steps you can take to continue your investigation:
The Therapeutic Index is a quantitative measurement of a drug's safety, calculated by comparing the dose that causes toxicity to the dose that elicits a therapeutic effect [1] [2]. A higher TI indicates a wider margin of safety.
Key Definitions: The calculation can be based on different endpoints, leading to variations in the TI [2].
| Term | Full Form | Definition | | :--- | :--- | :--- | | ED(_{50}) | Median Effective Dose | The dose that produces a specified therapeutic effect in 50% of the population [1] [2]. | | TD(_{50}) | Median Toxic Dose | The dose that produces a particular toxic effect in 50% of the population [1] [2]. | | LD(_{50}) | Median Lethal Dose | The dose that causes death in 50% of a test population [1] [2]. |
Evaluating a drug's TI involves a series of in vivo (whole organism) and in vitro (cell culture) experiments to establish dose-response relationships for both efficacy and toxicity [1].
The following diagram outlines a generalized workflow for determining a drug's therapeutic index, from initial animal studies to clinical application.
Key Experimental Stages:
Determining ED(_{50}) (Median Effective Dose)
Determining TD({50}) or LD({50}) (Median Toxic/Lethal Dose)
Data Analysis and TI Calculation
Beyond traditional animal studies, computational platforms are now used to understand drug actions more comprehensively and predict unintended effects.
The table below provides the therapeutic indices for several well-known drugs, illustrating the concept of "narrow" versus "wide" therapeutic range [2].
| Drug | Therapeutic Index (TI) | Clinical Context |
|---|---|---|
| Remifentanil | 33,000 : 1 | Very wide safety margin [2]. |
| Diazepam | 100 : 1 | Relatively safe [2]. |
| Morphine | 70 : 1 | Requires careful dosing [2]. |
| Warfarin | ~2 : 1 | Narrow TI; requires strict therapeutic drug monitoring (TDM) [2]. |
| Digoxin | ~2 : 1 | Narrow TI; requires strict TDM [2]. |
| Lithium | Narrow | Narrow therapeutic range; TDM is essential [2]. |
This compound is a pharmaceutical combination of two active compounds:
This combination was investigated for its effect on the sympathetic control of cerebral circulation and was used in the treatment of conditions like tinnitus [4] [5].
The table below summarizes the key findings from the older scientific literature. Please note that these are not direct comparative data against other alternatives, but isolated reports on the combination's effects.
| Effect/Use Case | Reported Experimental Findings | Source & Date |
|---|---|---|
| Cerebrovascular Circulation | Affects cerebrovascular circulation; used in treatment of tinnitus. | MeSH Record, 2017 [4] |
| Sympathetic Control of Cerebral Circulation | The combination has an effect on the sympathetic control of cerebral circulation (No abstract/data available). | Acta Neurol., 1979 [5] [6] |
| Platelet Aggregation | Affects platelet aggregation and the platelet release reaction (No abstract/data available). | Clin Ter., 1980 [7] |
The proposed synergy between Raubasine and Pipratecol can be visualized as a multi-target approach to improving cerebral blood flow. The following diagram illustrates this potential mechanism, inferred from the pharmacological profiles of the individual components.
The synergistic mechanism is hypothesized as follows:
The most significant challenge in creating a comprehensive guide is the age and scarcity of the available data. The core studies on this compound are from the 1970s and 1980s, and the available modern summaries do not contain the detailed experimental data you require.
To build a more current and robust comparison guide, you might consider the following steps:
Since direct data is unavailable, you can build a comprehensive guide by systematically gathering the following information for Isosarpan and its key competitors:
The tables below summarize common types of enzyme inhibition and established screening methods, which are foundational for interpreting any inhibitor comparison.
Table 1: Common Types of Enzyme Inhibition [2]
| Type of Inhibition | Mechanism | Effect on Apparent Km (Michaelis Constant) | Effect on Vmax (Maximum Reaction Rate) | Can it be overcome by increased substrate? |
|---|---|---|---|---|
| Competitive | Inhibitor competes with substrate for binding at the active site. | Increases | Unchanged | Yes |
| Non-Competitive | Inhibitor binds to an allosteric site, altering the enzyme's shape and function. | Unchanged | Decreases | No |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases | No |
| Irreversible | Inhibitor forms a permanent (covalent) bond with the enzyme, inactivating it. | N/A (enzyme is inactivated) | N/A (enzyme is inactivated) | No |
Table 2: Common Experimental Methods for Assessing Enzyme Inhibition [6]
| Method | Typical Use Case | Key Considerations |
|---|---|---|
| Fluorescence-based Assays | High-throughput screening (HTS) for IC50 determinations. | Uses pro-fluorescent substrates; potential for interference from fluorescent test compounds. |
| Luminescence-based Assays | High-throughput screening where high sensitivity is needed. | Excellent signal-to-noise ratio; requires an extra development step. |
| LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) | Medium-throughput, high-quality data for regulatory and discovery studies. | Considered the industry standard; high specificity and sensitivity; can use native substrates. |
| Radiometric Assays | Medium-throughput studies using specific labeled substrates. | Involves handling and disposal of radioactive materials. |
| Automated Patch-Clamp Electrophysiology | Detailed, functional analysis of ion channel inhibitors (a specific enzyme class). | Provides high-information content on mechanism and kinetics [4]. |
The following diagram illustrates a generalized workflow for screening and characterizing enzyme inhibitors, which can be adapted for your specific needs.
To create the objective comparison guide you need, I suggest the following steps:
For a comparative guide, detailing the experimental methodology is crucial. The following protocol, used for assessing the metabolic stability of new chemical entities, is a standard in the field [1].
The workflow below summarizes this experimental process:
While data on Isosarpan is lacking, understanding the major classes of alkaloids and their documented biological activities can provide a useful framework for comparison. The table below summarizes some key groups [2].
| Alkaloid Class | Biosynthetic Precursor | Representative Compounds | Key Reported Biological Activities |
|---|---|---|---|
| Isoquinoline | Tyrosine | Berberine, Morphine, Papaverine | Antioxidant, anticancer, antispasmodic, antiviral, enzyme inhibition [2] [3]. |
| Indole | Tryptophan | Vinblastine, Vincristine, Strychnine | Primarily anticancer (e.g., inhibit microtubule assembly) [4] [2]. |
| Tropane | Ornithine | Atropine, Scopolamine, Cocaine | Anticholinergic, anesthetic, and stimulant effects [5]. |
| Quinoline | Anthranilic Acid | Quinine, Quinidine | Antimalarial, antiarrhythmic [3]. |
| Pyridine | L-Aspartate | Nicotine | Stimulant [2]. |
| Quinolizidine | Lysine | Lupinine, Sparteine | Antiarrhythmic [2]. |
Given the absence of specific data on this compound, here are some strategies to advance your research:
Researchers use a combination of in vitro (lab-based) and in vivo (in a living organism) models to determine if and how a compound crosses the BBB. The following table summarizes the key experimental protocols found in the literature [1] [2] [3]:
| Method Type | Protocol Name | Key Steps & Tracers Used | Measured Outputs |
|---|---|---|---|
| In Vitro [2] | Transwell Cell Culture | Grows brain endothelial cells on a porous filter. Adds compound to donor compartment and measures appearance in acceptor compartment. Uses FITC-dextran as a control. | Apparent Permeability (Papp), Transendothelial Electrical Resistance (TEER) |
| In Vivo [3] | Tracer Extravasation | Injects tracer intravenously into mice. After circulation, perfuses animal to clear blood vessels. Measures tracer leakage into brain tissue. Common tracers: Sodium fluorescein (376 Da), FITC-dextran (70 kDa), Evans Blue (often bound to albumin). | Dye concentration in brain homogenate (spectrophotometry), Visual leakage (fluorescence microscopy) |
| In Vivo [1] | In Situ Brain Perfusion | Perfuses a controlled solution containing the test compound directly into the brain's arteries, bypassing systemic circulation. Measures brain uptake. | Permeability-Surface Area Product (logPS), Unidirectional transfer constant (Kin) |
| In Silico [4] [5] | Computational Prediction | Uses machine learning models (e.g., DeePred-BBB) or molecular dynamics simulations to predict permeability based on a compound's physicochemical properties and structure (SMILES notation). | Binary classification (BBB+/BBB-), Predicted permeability (e.g., logPeff) |
The relationships between these models and the key pathways across the BBB are illustrated below.
Since specific data for this compound is not available, here is a practical path forward for your research:
Establish Core Physicochemical Properties: First, determine this compound's key properties that influence passive diffusion across the BBB [1] [5]. These include:
You can use these properties with computational models like DeePred-BBB (a deep learning model reported to have 98% accuracy) for an initial permeability prediction [4].
Initiate a Tiered Testing Strategy: A logical progression of experiments is crucial.
Investigate the Compound's Structure: Knowing the chemical structure of this compound will allow you to search for close analogs or parent compounds that may have existing BBB permeability data, which can serve as a useful reference point.